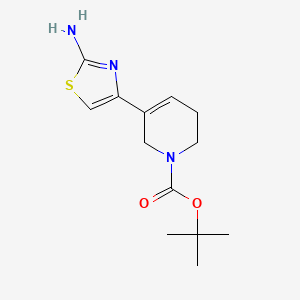
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a compound that features a thiazole ring and a tetrahydropyridine moiety protected by a tert-butoxycarbonyl (Boc) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine typically involves the following steps:
Formation of the Tetrahydropyridine Moiety: The starting material, 1,2,5,6-tetrahydropyridine, is protected with a Boc group to form 1-Boc-1,2,5,6-tetrahydropyridine.
Thiazole Ring Formation: The protected tetrahydropyridine is then reacted with a thiazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring or the tetrahydropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand its interaction with biological targets.
Industrial Applications: The compound can be utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the thiazole and tetrahydropyridine moieties interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: This compound shares the tetrahydropyridine moiety but differs in the functional groups attached.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar in having a Boc-protected nitrogen-containing ring but with different substituents.
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: Another Boc-protected compound with a different heterocyclic structure.
Uniqueness
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is unique due to the combination of the thiazole ring and the Boc-protected tetrahydropyridine moiety
属性
分子式 |
C13H19N3O2S |
|---|---|
分子量 |
281.38 g/mol |
IUPAC 名称 |
tert-butyl 5-(2-amino-1,3-thiazol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h5,8H,4,6-7H2,1-3H3,(H2,14,15) |
InChI 键 |
IQABRPKXVVKYIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C2=CSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
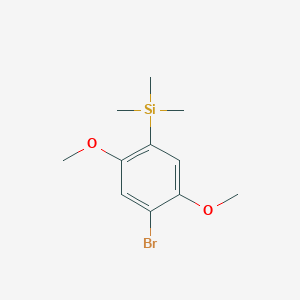
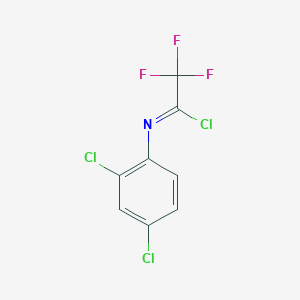
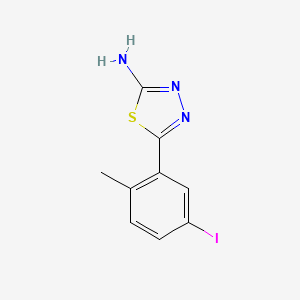
![8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
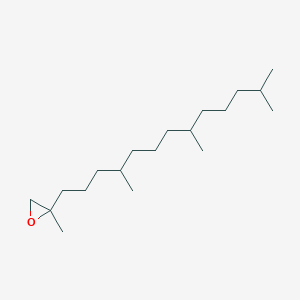
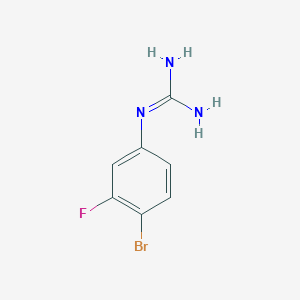
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)

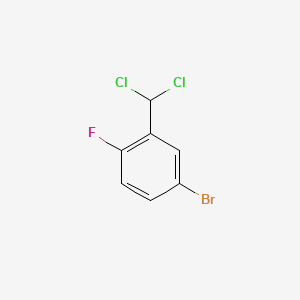
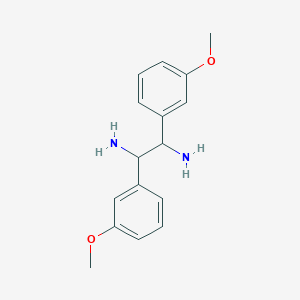
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
